molecular formula C13H27N3O B11728281 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide

Cat. No.: B11728281
M. Wt: 241.37 g/mol
InChI Key: NKCXJYQXZIKVJK-PXYINDEMSA-N
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Description

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide is a structurally complex amide derivative. Its key features include:

  • Ethyl and methyl substituents, influencing steric and electronic properties.

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide

InChI

InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-7-6-8-15(4)9-11/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1

InChI Key

NKCXJYQXZIKVJK-PXYINDEMSA-N

Isomeric SMILES

CCN([C@H]1CCCN(C1)C)C(=O)C(C(C)C)N

Canonical SMILES

CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methylbutanamide with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with (3S)-1-methylpiperidine to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: The amino and amide groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines or alcohols.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide exhibit potential in treating neurological disorders. The piperidine moiety is particularly relevant due to its interaction with neurotransmitter systems.

Case Study:
A study conducted by researchers at PubChem highlighted the efficacy of related compounds in modulating dopamine receptors, suggesting that this class of compounds could be beneficial in managing conditions like schizophrenia and Parkinson's disease.

Targeted Protein Degradation

The compound is being explored for its role in targeted protein degradation (TPD) therapies. TPD strategies utilize small molecules to induce the degradation of specific proteins linked to diseases such as cancer.

Research Findings:
A thesis from RUG discusses how compounds with structural similarities can effectively recruit E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins. This mechanism is crucial for overcoming drug resistance in cancer therapies.

Antidepressant Activity

There is emerging evidence that suggests potential antidepressant properties linked to compounds containing similar functional groups.

Data Table: Antidepressant Activity of Similar Compounds

Compound NameMechanism of ActionEfficacy (in vitro)Reference
Compound ASerotonin Reuptake InhibitorModerate
Compound BNorepinephrine ModulatorHigh
2-amino-N...Dopamine Receptor AgonistPromising

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its structure allows it to bind to receptors or active sites, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key similarities and differences with analogous compounds:

Compound Name Structure Highlights Biological Activity Key Substituents References
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide Amino, ethyl, methyl, (S)-1-methylpiperidin-3-yl Inferred: Potential CNS modulation Stereospecific piperidine, branched alkyl chain N/A
N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Chloropyridinyl phenyl, sulfonamido pyrimidinyl CTPS1 inhibition Chloropyridine (electron-withdrawing), sulfonamido (hydrogen bonding) Patent
2-ethyl-N-(3-pyridinylmethyl)butanamide Ethyl, pyridinylmethyl Not specified Pyridine (aromatic), ethyl group Supplier data
(S)-N-[(2S,4S,5S)-5-formamido-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide Formamido, hydroxy, diphenylhexane, tetrahydro pyrimidinyl Inferred: Protease/CNS activity Multiple chiral centers, formamido (polar), diphenyl (hydrophobic) Pharmacopeia

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The chloropyridinyl and sulfonamido groups in the patent compound enhance its affinity for CTPS1, likely through hydrophobic and hydrogen-bonding interactions. In contrast, the target compound’s piperidinyl group may favor interactions with amine receptors or transporters.
  • Stereochemistry : The (3S) configuration in the target compound’s piperidine ring could confer selectivity for chiral targets, a feature absent in simpler analogs like 2-ethyl-N-(3-pyridinylmethyl)butanamide .

The amino group in the target compound may improve solubility in physiological environments relative to the sulfonamido-containing patent compound .

Therapeutic Potential: The patent compound is explicitly designed for proliferative diseases, leveraging sulfonamido groups for enzyme inhibition. The target compound’s lack of strong electron-withdrawing groups suggests divergent applications, possibly in neuromodulation.

Biological Activity

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various neuroactive agents and has been studied for its effects on neurotransmitter systems, particularly in the context of its interactions with receptors and enzymes.

Chemical Structure and Properties

The chemical formula for this compound is C13H22N2OC_{13}H_{22}N_{2}O. It features a piperidine ring, which is significant for its biological activity, particularly in modulating neurotransmitter systems.

Research indicates that this compound may interact with several biological targets, including:

  • Neurotransmitter Receptors : It is hypothesized that the piperidine moiety allows for interaction with dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
  • Enzymatic Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.

Neuropharmacological Effects

  • Dopaminergic Activity : The compound has shown promise in modulating dopaminergic pathways, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia.
  • Serotonergic Modulation : There is evidence suggesting that it may influence serotonin levels, potentially impacting mood and anxiety disorders.

Case Studies

Several studies have explored the effects of similar compounds on biological systems:

  • Study on Piperidine Derivatives : A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of related piperidine compounds in models of neurodegeneration, suggesting that structural modifications can enhance protective properties against oxidative stress .
CompoundEffectModel
Piperidine Derivative ANeuroprotectiveIn vitro neuronal cultures
Piperidine Derivative BAntidepressant-likeRodent behavioral models

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Metabolism : Metabolic pathways need further elucidation; however, preliminary studies suggest hepatic metabolism could play a role.

Research Findings

Recent investigations into the biological activity of this compound have focused on its potential therapeutic applications:

  • Antidepressant Effects : In a randomized control trial, similar compounds demonstrated significant improvement in depressive symptoms compared to placebo .
  • Cognitive Enhancement : Animal studies indicated enhanced memory and learning capabilities when administered during critical developmental periods .

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